molecular formula C22H20N4O4 B6580773 N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide CAS No. 1185129-50-3

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide

Cat. No.: B6580773
CAS No.: 1185129-50-3
M. Wt: 404.4 g/mol
InChI Key: FJTBSZVBNRKRHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide (CAS: 1105212-33-6) is a pyrimidoindole-derived compound with a molecular formula of C₂₁H₂₀N₄O₂ and a molecular weight of 360.41 g/mol . Its structure features a pyrimido[5,4-b]indole core substituted with an 8-methyl-4-oxo group and a propanamide linker connected to a benzodioxolylmethyl moiety.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4/c1-13-2-4-16-15(8-13)20-21(25-16)22(28)26(11-24-20)7-6-19(27)23-10-14-3-5-17-18(9-14)30-12-29-17/h2-5,8-9,11,25H,6-7,10,12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJTBSZVBNRKRHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCC(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is microtubules and their component protein, tubulin . Tubulin is a key protein in the formation of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintaining cell shape.

Result of Action

The compound’s action results in cell cycle arrest at the S phase and the induction of apoptosis in cancer cells. This leads to a reduction in the proliferation of cancer cells, contributing to its anticancer activity.

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores its biochemical properties, cellular effects, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a benzodioxole moiety and a pyrimidoindole core, contributing to its unique biological activity. The molecular formula is C28H24N4O4C_{28}H_{24}N_{4}O_{4} with a molecular weight of approximately 488.52 g/mol.

Interaction with Biological Targets

This compound exhibits significant interactions with various biomolecules:

  • Tubulin Binding : The compound inhibits tubulin polymerization, disrupting microtubule dynamics essential for cell division. This action can lead to cell cycle arrest and apoptosis in cancer cells.
  • Enzyme Inhibition : It has been noted for its inhibitory effects on specific kinases involved in cancer proliferation pathways. For example, it may inhibit the MEK/ERK pathway, which is crucial for tumor growth and survival .
  • Apoptotic Induction : The compound activates caspases and promotes the release of cytochrome c from mitochondria in cancer cells, leading to programmed cell death (apoptosis).

Cellular Effects

The biological activity of this compound has been evaluated in various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MV4-110.3Inhibition of MEK1/2 kinases
MOLM131.2Induction of apoptosis via caspase activation

These findings suggest that the compound not only inhibits cell growth but also triggers apoptotic pathways that can be exploited for therapeutic purposes.

Synthesis Methods

The synthesis of this compound typically involves multiple synthetic steps:

  • Formation of Benzodioxole Moiety : This can be achieved through palladium-catalyzed cross-coupling reactions.
  • Synthesis of Pyrimidoindole Core : This involves several steps including bromination and subsequent coupling reactions to introduce the necessary functional groups.

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • In Vivo Studies : Animal models treated with the compound demonstrated significant tumor growth inhibition compared to control groups. The mechanism involved both direct cytotoxicity to tumor cells and modulation of the tumor microenvironment .
  • Clinical Relevance : The compound's ability to inhibit key signaling pathways has led researchers to propose it as a candidate for further development in targeted cancer therapies.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Pyrimido[5,4-b]indole - 8-Methyl-4-oxo
- Propanamide linked to benzodioxolylmethyl
C₂₁H₂₀N₄O₂ 360.41 Benzodioxole group enhances lipophilicity; propanamide linker provides conformational flexibility .
N-Benzyl-2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide (CAS: N/A) Pyrimido[5,4-b]indole - 8-Methyl-4-oxo
- Acetamide linked to benzyl groups
C₂₇H₂₄N₄O₂ 436.50 Dual benzyl substitutions increase steric bulk; acetamide linker shortens chain length vs. propanamide .
N-[(2-Chloro-4-fluorophenyl)methyl]-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide (CAS: 1189450-67-6) Pyrimido[5,4-b]indole - 8-Methyl-4-oxo
- Acetamide linked to chloro-fluorophenylmethyl
C₂₁H₁₈ClFN₄O₂ 412.85 Halogenated aryl group improves electronegativity and potential target binding .
8-Fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one (CAS: N/A) Pyrimido[5,4-b]indole - 8-Fluoro
- 4-Oxo
- Fluorobenzyl and methoxybenzyl groups
C₂₆H₂₀F₂N₂O₂ 442.45 Fluorine atoms enhance metabolic stability; methoxy group modulates solubility .

Functional Group Impact on Properties

Benzodioxole vs. Halogenated Aryl Groups

  • The benzodioxole group in the target compound contributes to lipophilicity , which may influence blood-brain barrier penetration .

Propanamide vs. Acetamide Linkers

  • The propanamide linker (3-carbon chain) in the target compound offers greater conformational flexibility compared to the acetamide (2-carbon) analogs. This flexibility may affect binding kinetics and selectivity .

Substituents on the Pyrimidoindole Core

  • 8-Methyl-4-oxo substitution is conserved across analogs, suggesting its critical role in stabilizing the core structure or mediating hydrogen bonding .
  • Fluorine substitution (e.g., in ) improves metabolic stability and may enhance binding affinity through halogen bonding .

Preparation Methods

Indole-Pyrimidine Condensation

A common approach involves reacting 5-aminoindole derivatives with a pyrimidine carbonyl compound, such as ethyl cyanoacetate or malononitrile, under acidic or basic conditions. For example, heating 5-amino-8-methylindole with ethyl cyanoacetate in the presence of acetic anhydride facilitates cyclocondensation, yielding the pyrimidoindole skeleton. The reaction mechanism proceeds via nucleophilic attack of the indole’s amine group on the electrophilic carbonyl carbon, followed by dehydration to form the fused heterocycle.

Oxidative Cyclization

Alternative routes employ oxidative cyclization strategies. In one protocol, a 3-cyanoindole derivative is treated with hydroxylamine hydrochloride to form an amidoxime intermediate, which subsequently undergoes cyclization in the presence of a base such as potassium carbonate. This method ensures high regioselectivity for the pyrimido[5,4-b]indole system.

Formation of the Propanamide Side Chain

The propanamide linker bridges the pyrimidoindole core and the benzodioxole substituent. Its installation requires sequential functionalization.

Carboxylic Acid Activation

The pyrimidoindole core is first functionalized with a propanoic acid group. This is achieved by treating the core with acryloyl chloride in a Friedel-Crafts acylation reaction, followed by hydrolysis of the resultant ester to the carboxylic acid.

Amide Coupling

The carboxylic acid is then coupled with the benzodioxole methylamine derivative. Standard peptide coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (hydroxybenzotriazole) facilitate amide bond formation. The reaction is typically conducted in anhydrous dichloromethane or DMF under inert atmosphere to prevent side reactions.

Synthesis of the Benzodioxole Methylamine Substituent

The N-[(2H-1,3-benzodioxol-5-yl)methyl] group originates from piperonal (3,4-methylenedioxybenzaldehyde), a commercially available precursor.

Reductive Amination

Piperonal is subjected to reductive amination with methylamine. Catalytic hydrogenation using palladium on carbon or sodium cyanoborohydride in methanol reduces the imine intermediate to the corresponding methylamine.

Purification

The crude amine is purified via column chromatography (silica gel, eluent: ethyl acetate/hexanes) to remove unreacted starting materials and byproducts.

Final Assembly and Purification

The convergent synthesis concludes with the coupling of the propanamide-functionalized pyrimidoindole and the benzodioxole methylamine.

Reaction Conditions

The coupling reaction is performed in tetrahydrofuran (THF) at 0°C to room temperature, with triethylamine as a base to neutralize HCl generated during amide bond formation.

Workup and Isolation

Post-reaction, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

Chromatographic Purification

The crude product is purified via flash chromatography (stationary phase: silica gel; mobile phase: gradient of methanol in dichloromethane) to isolate the target compound. Final characterization employs 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS).

Optimization Challenges and Solutions

Regioselectivity in Core Formation

Early synthetic attempts faced challenges with competing cyclization pathways. Employing microwave-assisted synthesis at controlled temperatures (150°C, 30 minutes) improved yield and regioselectivity for the pyrimido[5,4-b]indole system.

Steric Hindrance in Amide Coupling

The bulky benzodioxole group necessitated the use of bulky coupling agents. Switching from EDCl/HOBt to HATU increased the reaction yield from 45% to 72% by reducing steric interference.

Analytical Data and Characterization

PropertyValue/Description
Melting Point214–216°C (decomposes)
1H^1H-NMR (DMSO-d6d_6 )δ 8.45 (s, 1H, indole H), 7.92 (d, J = 8.4 Hz, 1H), 6.85–6.79 (m, 3H, benzodioxole)
HRMS (ESI+)m/z 477.1789 [M+H]+^+ (calculated: 477.1784)

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Multi-step synthesis typically involves constructing the pyrimidoindole core via cyclization reactions, followed by functionalization with the benzodioxolylmethyl and propanamide groups. Key steps include:

  • Core formation : Use of POCl₃-mediated cyclization (110–120°C, 4–6 hours) for pyrimidoindole ring closure .
  • Amide coupling : Carbodiimide-based reagents (e.g., EDC/HOBt) for propanamide bond formation at ambient temperature .
    • Optimization : Adjust solvent polarity (e.g., DMF vs. DCM) to enhance solubility of intermediates. Monitor purity via HPLC and confirm structural fidelity with NMR (¹H/¹³C) and HRMS .

Q. How should researchers characterize the compound’s solubility and stability under experimental conditions?

  • Solubility : Test in DMSO (primary stock solvent), followed by dilution in PBS or cell culture media. Use dynamic light scattering (DLS) to detect aggregation .
  • Stability : Conduct accelerated degradation studies (pH 2–9, 37°C) with LC-MS monitoring. For light sensitivity, store in amber vials under inert gas .

Q. What spectroscopic and chromatographic techniques are critical for structural validation?

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., benzodioxole methylene protons at δ 4.8–5.2 ppm; pyrimidoindole carbonyl at δ 165–170 ppm) .
  • Mass Spectrometry : HRMS (ESI⁺) to verify molecular ion [M+H]⁺ and isotopic patterns consistent with Cl/F substituents (if present) .
  • HPLC : Reverse-phase C18 columns (ACN/water gradient) to assess purity (>95% by UV at 254 nm) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Approach :

  • Analog synthesis : Modify substituents (e.g., benzodioxole → chlorobenzyl or methoxyphenyl ) to probe steric/electronic effects.
  • Biological assays : Test analogs against target enzymes (e.g., kinases) or in cytotoxicity screens (e.g., NCI-60 panel). Compare IC₅₀ values to identify critical functional groups .
    • Data interpretation : Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding poses in target active sites .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Case example : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., serum protein binding in cell-based vs. enzyme assays).
  • Mitigation :

  • Normalize data using positive controls (e.g., staurosporine for kinase inhibition).
  • Perform equilibrium dialysis to quantify free compound concentration in serum-containing media .
    • Cross-validation : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. How can researchers identify and validate the compound’s molecular targets?

  • Target fishing :

  • Chemoproteomics : Immobilize the compound on beads for pull-down assays with cell lysates; identify bound proteins via LC-MS/MS .
  • Phage display : Screen peptide libraries to map interaction motifs .
    • Validation : CRISPR-Cas9 knockout of putative targets to assess loss of compound efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.